2-Chloro-1,3,2-dioxaphospholane

Description

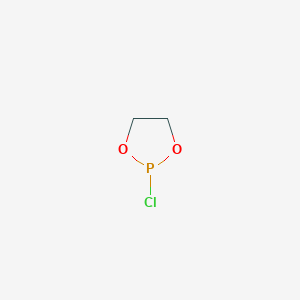

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,2-dioxaphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSFRDLMFAOSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061173 | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-39-9 | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,2-dioxaphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1,3,2-dioxaphospholane basic properties

An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane: Core Properties and Applications

Introduction

This compound, with the CAS number 822-39-9, is a cyclic phosphite (B83602) ester of significant interest in organic synthesis.[1] It serves as a versatile reagent and an important intermediate for the synthesis of a variety of organophosphorus compounds, including flame retardants and biocompatible polymers like phosphocholine (B91661) derivatives.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, handling, and reactivity for researchers, scientists, and professionals in drug development. This compound is also known as cyclic ethylene (B1197577) chlorophosphite or ethylene chlorophosphite.[3]

Core Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be stored under a nitrogen blanket in a cool, dry place, typically refrigerated at 2-8°C.[1]

| Property | Value | Source |

| Molecular Formula | C₂H₄ClO₂P | [1] |

| Molecular Weight | 126.48 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 62 °C at 20 mmHg | |

| Density | 1.422 g/mL at 25 °C | |

| Refractive Index | n20/D 1.489 | |

| Solubility | Soluble in water | [1] |

| CAS Number | 822-39-9 | [1] |

| EINECS Number | 212-499-4 | [1] |

Spectroscopic Data

The structure of this compound and its derivatives has been confirmed by various spectroscopic methods, including ³¹P NMR, ¹H NMR, and IR spectroscopy.[3][4][5]

| Spectrum | Key Features | Source |

| ³¹P NMR | The phosphorus-31 nucleus provides a distinct signal characteristic of a trivalent phosphorus atom in this chemical environment. | [4] |

| ¹H NMR (in CDCl₃) | The proton NMR spectrum shows signals corresponding to the ethylene bridge protons. | [3] |

| IR | Infrared spectroscopy reveals characteristic absorption bands for the P-O-C and P-Cl bonds. | [5] |

A related and often co-occurring compound is this compound-2-oxide (CAS 6609-64-9), the oxidized form.[6][7] It is crucial to distinguish between these two compounds as their properties and reactivity differ. For instance, the 2-oxide has a higher boiling point of 89-91 °C at 0.8 mmHg and a density of 1.55 g/mL at 25 °C.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylene glycol with phosphorus trichloride (B1173362).[4]

Materials:

-

Ethylene glycol

-

Phosphorus trichloride

-

Pyridine (B92270) (or other tertiary amine base)

-

Anhydrous ether (or other suitable solvent)

Procedure:

-

A solution of ethylene glycol and pyridine in anhydrous ether is prepared in a reaction flask.

-

The flask is cooled to a low temperature (e.g., -16 to -17 °C).[4]

-

Phosphorus trichloride is added dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 1.5 hours.[4]

-

During the reaction, pyridine hydrochloride precipitates as a white solid.

-

The precipitate is removed by filtration.

-

The desired product, this compound, is isolated from the ethereal solution by simple distillation.[4]

An alternative patented method aims to improve yield by removing the HCl byproduct. This is achieved by blowing nitrogen gas through the phosphorus trichloride solution while ethylene glycol is added dropwise.[2]

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

General Handling: Use only in a chemical fume hood.[1] Do not breathe vapor, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles and face shield).[8][9] In case of insufficient ventilation, wear a suitable respirator.[10]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[1] Keep the container tightly closed under a nitrogen blanket.[1] It is recommended to store it refrigerated.[1]

-

Hazards: This compound is water-reactive and combustible.[1][8] It is classified as causing severe skin burns and eye damage.[8][11]

-

Fire Fighting: Do NOT use water directly on a fire involving this compound.[1] Use foam, dry chemical, or carbon dioxide as extinguishing media.[1] Wear a self-contained breathing apparatus and full protective gear.[1]

Reactivity and Applications

The high reactivity of this compound is attributed to the presence of the trivalent phosphorus atom and the P-Cl bond.[4] It is a key intermediate in the synthesis of more complex organophosphorus compounds.[2]

One of its primary reactions is oxidation to form this compound-2-oxide.[7][12] This can be achieved by reacting it with molecular oxygen.[12] The resulting 2-oxide is a crucial reagent for the synthesis of various biologically relevant molecules, including phospholipids (B1166683) like phosphatidylcholines and their analogs, as well as UV-polymerizable lipids and polyphosphoesters.[5][13]

The following diagram illustrates a more detailed workflow for the synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. omicsonline.org [omicsonline.org]

- 5. This compound-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 6. This compound-2-oxide | CymitQuimica [cymitquimica.com]

- 7. 2-氯-1,3,2-二氧磷杂环戊烷 2-氧化物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. This compound-2-oxide(6609-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. CN102775446A - Method for preparing this compound-2-oxide - Google Patents [patents.google.com]

- 13. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane (CAS 822-39-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1,3,2-dioxaphospholane (CAS 822-39-9), a highly reactive and versatile cyclic phosphorochloridite. It is a critical building block in organophosphorus chemistry, serving as a precursor for a wide range of derivatives with applications in pharmaceutical development, agricultural chemicals, and material science.[1][2] This document details its chemical and physical properties, synthesis protocols, key reactions, and safety and handling procedures.

Core Properties and Specifications

This compound, also known as ethylene (B1197577) chlorophosphite, is a colorless to slightly yellow liquid with a pungent odor.[3][4] It is sensitive to moisture and heat, and reacts violently with water.[3] Proper storage under inert gas at refrigerated temperatures (2-8°C) is crucial to maintain its stability and reactivity.[3]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂H₄ClO₂P | [5] |

| Molecular Weight | 126.48 g/mol | [5] |

| CAS Number | 822-39-9 | [5] |

| Appearance | Clear colorless to slightly yellow liquid | [3][4] |

| Density | 1.415 - 1.422 g/mL at 25 °C | [6][7] |

| Boiling Point | 46-47 °C at 15 mmHg; 62 °C at 20 mmHg | [7] |

| Refractive Index | 1.489 - 1.4910 at 20 °C | [6][7] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [7] |

| Melting Point | -28 °C |

Spectral Data

| Spectroscopy | Data | Source |

| ¹H NMR | Predicted | [8] |

| ¹³C NMR | Predicted | [8] |

| IR | Bands at 3012, 2933, 1477, 1366, 1325, 1040, 924 and 858 cm⁻¹ | [9] |

Synthesis Protocols

The primary synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with ethylene glycol.[10][11] Several variations of this procedure exist, with differences in solvents, temperature, and workup procedures.

Standard Laboratory Synthesis

A common laboratory-scale synthesis involves the dropwise addition of phosphorus trichloride to a cooled solution of ethylene glycol and a base, such as pyridine (B92270) or triethylamine, in an anhydrous solvent like ether or dichloromethane.[11] The base is crucial for scavenging the hydrogen chloride byproduct.

Experimental Protocol:

-

In a reaction flask, combine 9.3 g of ethylene glycol and 22.0 g of pyridine in 50 ml of anhydrous ether.

-

Cool the mixture to a temperature between -17 °C and -16 °C.

-

Slowly add 20.62 g of phosphorus trichloride to the stirred reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for approximately 1.5 hours.

-

The resulting pyridine hydrochloride precipitate is removed by filtration.

-

The desired product, this compound, is then isolated from the ether solution by simple distillation.[11]

Industrial Synthesis Modification

An alternative approach aimed at improving yield and purity for larger-scale production involves blowing nitrogen through the phosphorus trichloride solution while adding ethylene glycol.[2] This method facilitates the removal of the HCl byproduct, driving the reaction to completion and minimizing side reactions.[2]

Experimental Workflow:

Caption: Workflow for the industrial synthesis of this compound.

Chemical Reactivity and Applications

This compound is a highly reactive cyclic phosphitylating reagent.[3] Its reactivity stems from the presence of a labile phosphorus-chlorine bond and the strained five-membered ring.

Key Reactions

One of the most significant reactions of this compound is its oxidation to this compound-2-oxide.[10][12] This is often achieved by bubbling oxygen through the solution of the phospholane.[10][12] The resulting product is a crucial intermediate in the synthesis of phospholipids (B1166683) and other organophosphorus compounds.[9][10]

This compound is also a key precursor for the synthesis of other 1,3,2-dioxaphospholane derivatives. For example, it can be reacted with various nucleophiles to replace the chlorine atom. This reactivity allows for the introduction of the dioxaphospholane moiety into a wide range of molecules.

Applications in Drug Development and Research

The primary application of this compound in drug development and research lies in its role as an intermediate for synthesizing more complex molecules.[1]

-

Phospholipid Synthesis: It is a precursor to this compound-2-oxide, which is extensively used in the synthesis of various phospholipids.[10] These phospholipids are essential components of cell membranes and are used in drug delivery systems like liposomes.

-

Synthesis of Biologically Active Molecules: The dioxaphospholane ring system is a feature in some biologically active compounds. This reagent provides a convenient way to introduce this moiety.

-

Flame Retardants and Polymers: Beyond the biomedical field, it is used in the synthesis of flame retardants and specialty polymers.[1][2]

Reaction Scheme:

Caption: Major reaction pathways for this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[3] It is corrosive and causes severe skin burns and eye damage. Inhalation can cause chemical burns to the respiratory tract.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14]

-

Skin Protection: Wear suitable protective clothing and gloves to prevent skin contact.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator if inhalation is possible.[13]

Handling and Storage

-

Store in a cool, dry, and well-ventilated place away from sources of ignition.[3]

-

Keep the container tightly closed and under a nitrogen blanket.[3]

-

This compound reacts violently with water; therefore, avoid all contact with moisture.[3][15]

-

In case of a fire, do not use water. Use foam, dry chemical, or carbon dioxide extinguishers.[3]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[3][15]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water.[15] Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][15]

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 822-39-9 Name: this compound [xixisys.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:822-39-9 | Chemsrc [chemsrc.com]

- 7. store.p212121.com [store.p212121.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. omicsonline.org [omicsonline.org]

- 12. CN102775446A - Method for preparing this compound-2-oxide - Google Patents [patents.google.com]

- 13. This compound-2-oxide(6609-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Structure of Ethylene Chlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and reactivity of ethylene (B1197577) chlorophosphite, also known by its IUPAC name, 2-chloro-1,3,2-dioxaphospholane. This key organophosphorus compound serves as a versatile intermediate in synthetic chemistry, particularly in the phosphitylation of various nucleophiles. This document details experimental protocols for its synthesis and provides a summary of its key physical and spectroscopic properties. Furthermore, a representative reaction protocol is outlined, and the relevant signaling pathways and experimental workflows are visualized.

Chemical Structure and Properties

Ethylene chlorophosphite is a cyclic phosphite (B83602) ester featuring a five-membered dioxaphospholane ring. The phosphorus(III) center is bonded to two oxygen atoms and one chlorine atom, rendering it a reactive electrophile.

Molecular Formula: C₂H₄ClO₂P

IUPAC Name: this compound

CAS Number: 822-39-9

Molecular Weight: 126.48 g/mol

The key physical properties of ethylene chlorophosphite are summarized in the table below.

| Property | Value | Reference |

| Physical State | Liquid | |

| Appearance | Clear, colorless to yellow | |

| Boiling Point | 46-47 °C at 15 mmHg | |

| Density | 1.415 g/mL at 25 °C | |

| Refractive Index | 1.4910 at 20 °C |

Synthesis of Ethylene Chlorophosphite

The most common method for the synthesis of ethylene chlorophosphite involves the reaction of ethylene glycol with phosphorus trichloride (B1173362). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. Alternatively, the reaction can be performed under a stream of inert gas to facilitate the removal of HCl.

Experimental Protocol: Synthesis from Ethylene Glycol and Phosphorus Trichloride with Pyridine

This protocol is adapted from a literature procedure.[1]

Materials:

-

Ethylene glycol (9.3 g, 0.15 mol)

-

Anhydrous diethyl ether (50 mL)

-

Pyridine (22.0 g, 0.28 mol)

-

Phosphorus trichloride (20.62 g, 0.15 mol)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol and anhydrous diethyl ether.

-

Cool the mixture to -17 to -16 °C using an appropriate cooling bath.

-

Add pyridine to the cooled solution.

-

Slowly add phosphorus trichloride dropwise to the stirred reaction mixture, maintaining the temperature between -17 and -16 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

-

A precipitate of pyridine hydrochloride will form. Remove the precipitate by filtration under an inert atmosphere.

-

The filtrate, an ethereal solution of ethylene chlorophosphite, is then subjected to simple distillation to isolate the pure product.

Experimental Protocol: Synthesis with Nitrogen Purging

This protocol is based on a patented procedure.

Materials:

-

Phosphorus trichloride (328 g, 2.39 mol)

-

Dichloromethane (500 mL)

-

Ethylene glycol (124 g, 2.00 mol)

Procedure:

-

Charge a reaction vessel with phosphorus trichloride and dichloromethane.

-

Cool the solution to -10 °C while stirring and continuously bubbling nitrogen through the mixture.

-

Add ethylene glycol dropwise to the solution, maintaining the temperature at -10 °C. The rate of addition should be controlled to manage the evolution of HCl gas, which is carried away by the nitrogen stream.

-

After the addition is complete, continue stirring at 0 °C for two hours while maintaining the nitrogen purge.

-

Remove the solvent by distillation at atmospheric pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 46-47 °C / 2.0 kPa.

Logical Relationship of Synthesis:

Caption: General workflow for the synthesis of ethylene chlorophosphite.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for ethylene chlorophosphite based on data from spectral databases and related compounds.

| Spectroscopy | Expected Data |

| ¹H NMR | A complex multiplet in the range of 4.2-4.5 ppm, corresponding to the four equivalent protons of the ethylene bridge. The coupling to the phosphorus atom (³JHP) will contribute to the complexity of the signal. |

| ¹³C NMR | A single resonance expected around 65 ppm for the two equivalent carbon atoms of the ethylene bridge.[2] |

| ³¹P NMR | A sharp singlet is expected in the region of +170 to +180 ppm. |

| FT-IR (cm⁻¹) | Characteristic peaks are expected for P-O-C stretching (around 1030 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and P-Cl stretching (around 500 cm⁻¹). |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at m/z 126. Fragmentation may involve the loss of a chlorine atom to give a peak at m/z 91. |

Reactivity and Applications

Ethylene chlorophosphite is a valuable phosphitylating agent, reacting readily with a variety of nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via nucleophilic attack at the electrophilic phosphorus center, with the displacement of the chloride ion.

Representative Reaction: Phosphitylation of an Alcohol

The reaction of ethylene chlorophosphite with an alcohol in the presence of a base yields a trialkyl phosphite.

Reaction Signaling Pathway:

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-chloro-1,3,2-dioxaphospholane and its oxidized derivative, this compound-2-oxide. These reagents are pivotal in organophosphorus chemistry, serving as key building blocks in the synthesis of a wide array of molecules, including phospholipids (B1166683), flame retardants, and ligands for catalysis. This document details their synthesis, reactivity with nucleophiles and electrophiles, and stability under various conditions. Experimental protocols for key transformations and a visual representation of a significant synthetic pathway are included to facilitate practical application in research and development.

Introduction

This compound, a cyclic chlorophosphite, is a highly reactive molecule owing to the presence of a labile phosphorus-chlorine bond and the strained five-membered ring. Its trivalent phosphorus atom is readily susceptible to nucleophilic attack and oxidation. The corresponding pentavalent phosphorus compound, this compound-2-oxide, also known as ethylene (B1197577) chlorophosphate, is an important phosphorylating agent.[1] The unique structural features of these compounds make them versatile reagents in organic synthesis, particularly in the construction of phosphate (B84403) and phosphonate (B1237965) esters. Their application is widespread, ranging from the synthesis of biocompatible polymers and phospholipids for drug delivery systems to the creation of novel flame-retardant materials.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its 2-oxide derivative is presented in Table 1. These properties are essential for their handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties

| Property | This compound | This compound-2-oxide |

| CAS Number | 822-39-9[2] | 6609-64-9[4] |

| Molecular Formula | C₂H₄ClO₂P[2] | C₂H₄ClO₃P[4] |

| Molecular Weight | 126.48 g/mol [2] | 142.48 g/mol [4] |

| Appearance | Clear colorless to light yellow liquid[2] | Colorless liquid[5] |

| Boiling Point | 61-63 °C / 20 mmHg[2] | 89-91 °C / 0.8 mmHg[4] |

| Melting Point | -27 to -29 °C[2] | 12-14 °C[4] |

| Density | 1.422 g/mL at 25 °C[6] | 1.55 g/mL at 25 °C |

| Refractive Index | n20/D 1.489[6] | n20/D 1.45 |

| Solubility | Reacts with water | Miscible with water and chloroform[4] |

Synthesis

The synthesis of this compound and its subsequent oxidation to the 2-oxide are well-established procedures.

Synthesis of this compound

This compound is typically synthesized by the reaction of phosphorus trichloride (B1173362) with ethylene glycol. Several protocols exist, with variations in solvent and base. A common procedure involves the slow addition of ethylene glycol to a solution of phosphorus trichloride in a non-polar solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.[6] An improved method involves blowing nitrogen through the reaction mixture to remove HCl, leading to higher yields and purity.[7]

Synthesis of this compound-2-oxide

The 2-oxide is prepared by the oxidation of this compound. This can be achieved by bubbling oxygen or air through a solution of the starting material.[4][8] The reaction is often carried out in a solvent such as dichloromethane (B109758).[1]

Table 2: Summary of Synthetic Protocols

| Product | Starting Materials | Reagents/Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| This compound | Ethylene glycol, Phosphorus trichloride | Pyridine, Anhydrous ether | -17 to -16 | 1.5 h | Not specified[6] |

| This compound | Ethylene glycol, Phosphorus trichloride | Methylene chloride, Nitrogen purge | -10 to 0 | 2 h | 90.8[9] |

| This compound-2-oxide | This compound | Oxygen, Dichloromethane | 5 | Not specified | Not specified[8] |

| This compound-2-oxide | Ethylene glycol, Phosphorus oxychloride | Dichloromethane | 0 | 14 h | 92[1] |

Reactivity

Reactivity with Nucleophiles

The P-Cl bond in both this compound and its 2-oxide is highly susceptible to nucleophilic attack. This reactivity is the basis for their primary application as phosphorylating and phosphitylating agents.

-

Alcohols: Alcohols readily react to form the corresponding phosphite (B83602) or phosphate esters. This reaction is fundamental in the synthesis of phospholipids and other organophosphorus compounds.[10] The reaction typically proceeds via an SN2 mechanism at the phosphorus center.[10]

-

Amines: Primary and secondary amines react to form phosphoramidites or phosphoramidates. This reaction is crucial in the synthesis of modified oligonucleotides and other biologically active molecules.

-

Grignard Reagents: Grignard reagents (RMgX) act as carbon nucleophiles, attacking the phosphorus atom to form new P-C bonds. This allows for the synthesis of phosphinates and other P-C bonded compounds.[11] The reaction with this compound-2-oxide can lead to the formation of tertiary phosphine (B1218219) oxides after reaction with two equivalents of the Grignard reagent, followed by hydrolysis.[12]

Reactivity with Electrophiles

The trivalent phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. The most significant reaction with an electrophile is oxidation, as described in the synthesis of the 2-oxide derivative.

Stability

Hydrolytic Stability

Both this compound and its 2-oxide are sensitive to moisture. The P-Cl bond is readily hydrolyzed by water. The hydrolysis of this compound-2-oxide in water at 100°C is reported to be complete within 30 minutes, yielding 2-hydroxyethyl phosphate.[4] The rate of hydrolysis is influenced by pH and the presence of catalysts.[13] Due to their moisture sensitivity, these reagents must be handled under anhydrous conditions and stored in tightly sealed containers.[5]

Thermal Stability

Experimental Protocols

Synthesis of this compound

Procedure adapted from CN116731076A: [7]

-

To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet, add 300 mL of anhydrous dichloromethane and 328 g of phosphorus trichloride.

-

Cool the mixture to -5 °C with stirring under a continuous nitrogen purge.

-

Slowly add 124 g of ethylene glycol dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, continue stirring at 0 °C for two hours while maintaining the nitrogen purge.

-

Remove the solvent by distillation under reduced pressure.

-

Distill the residue under vacuum, collecting the fraction at 46-47 °C / 2.0 kPa to yield this compound. (Reported yield: 90%)

Synthesis of this compound-2-oxide

Procedure adapted from ChemicalBook and CN102424692A: [1][8]

-

To a dry 2 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane.

-

Cool the mixture to 0 °C with stirring.

-

Slowly add a solution of 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition, continue stirring for 12 hours at 0 °C.

-

Remove the dichloromethane by distillation at atmospheric pressure.

-

The crude intermediate, this compound, is then oxidized by bubbling dry oxygen through the liquid at a controlled rate until the reaction is complete (monitored by an appropriate method, e.g., ³¹P NMR).

-

The final product, this compound-2-oxide, is purified by vacuum distillation. (Reported yield: 92%)

Reaction with an Alcohol (General Procedure)

Based on general principles of alcohol phosphorylation: [10][14]

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or NMR).

-

Filter the reaction mixture to remove the triethylammonium (B8662869) hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude phosphite ester, which can be further purified by distillation or chromatography.

Visualization of a Key Synthetic Pathway

The synthesis of phosphatidylcholine, a major component of biological membranes, is a critical application of this compound-2-oxide. The following diagram illustrates a typical workflow for this synthesis.

Caption: Synthetic workflow for phosphatidylcholine.

Conclusion

This compound and its 2-oxide derivative are powerful and versatile reagents in modern organic synthesis. Their high reactivity, stemming from the strained ring and the labile P-Cl bond, allows for the efficient construction of a diverse range of organophosphorus compounds. While their sensitivity to moisture necessitates careful handling, their utility in the synthesis of biologically and industrially important molecules, such as phospholipids and flame retardants, is well-established. This guide provides a foundational understanding of their properties, synthesis, and reactivity to aid researchers in their effective application. Further investigation into the quantitative aspects of their reactivity and stability would be a valuable contribution to the field.

References

- 1. This compound-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 8. CN102775446A - Method for preparing this compound-2-oxide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3,2-dioxaphospholane

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of 2-Chloro-1,3,2-dioxaphospholane, a significant reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physical Properties

This compound, with the CAS number 822-39-9, is a colorless to slightly yellow liquid. It is sensitive to moisture and should be stored under an inert atmosphere. For clarity and to avoid confusion with a common related compound, the physical properties of both this compound and its oxidized form, this compound 2-oxide, are presented below.

Quantitative Data Summary

| Property | This compound | This compound 2-oxide |

| CAS Number | 822-39-9 | 6609-64-9 |

| Molecular Formula | C₂H₄ClO₂P | C₂H₄ClO₃P |

| Molecular Weight | 126.48 g/mol | 142.48 g/mol [1][2] |

| Melting Point | -28 °C | 12-14 °C[1] |

| Boiling Point | 62 °C at 20 mmHg | 89-91 °C at 0.8 mmHg[1] |

| 47 °C at 5 mmHg | ||

| Density | 1.422 g/mL at 25 °C | 1.55 g/mL at 25 °C[1] |

| Refractive Index (n₂₀/D) | 1.489 | 1.45[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ethylene (B1197577) glycol with phosphorus trichloride (B1173362).[3][4]

Procedure:

-

To a reaction flask containing 300 mL of dichloromethane, 328 g of phosphorus trichloride is added. The mixture is stirred under a nitrogen atmosphere and cooled to -5°C.[4]

-

Ethylene glycol (124 g) is then added dropwise, maintaining the temperature at or below 0°C. The rate of addition is controlled to manage the evolution of hydrogen chloride gas, which is vented through a scrubbing system.[4]

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional two hours.[4]

-

The solvent is removed by distillation.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 46-47°C under a pressure of 2.0 kPa (15 mmHg). This yields the final product with a purity of over 99%.[4]

Determination of Melting Point

The melting point of this compound, which is below ambient temperature, can be determined using a cryostat in conjunction with a standard melting point apparatus.

Procedure:

-

A small amount of the liquid sample is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus that is equipped with a cooling system, such as a cryostat.

-

The sample is frozen by lowering the temperature of the apparatus.

-

Once solidified, the temperature is slowly increased at a rate of 1-2°C per minute.

-

The temperature at which the solid begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting range.[5][6][7][8]

Determination of Boiling Point under Reduced Pressure

Given that this compound is susceptible to decomposition at higher temperatures, its boiling point is determined under reduced pressure (vacuum distillation).[9][10][11]

Procedure:

-

The liquid sample is placed in a distillation flask connected to a vacuum pump and a manometer to measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 20 mmHg).

-

The distillation flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[12][13]

Visualizations: Workflows and Mechanisms

To further elucidate the synthesis and utility of this compound, the following diagrams illustrate the key processes.

This compound is utilized as a ligand in various cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds. The general catalytic cycle for this reaction is depicted below.

References

- 1. This compound 2-oxide 6609-64-9 [sigmaaldrich.com]

- 2. This compound 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of 2-Chloro-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Chloro-1,3,2-dioxaphospholane. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines data from closely related analogs, theoretical principles, and typical experimental practices to offer a comprehensive analytical framework.

Core Data: ¹H and ³¹P NMR Spectral Data

The following tables summarize the expected quantitative ¹H and ³¹P NMR spectral data for this compound. These values are based on analyses of similar structures and established NMR principles.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons | Coupling Constants (J) Hz |

| ~4.3 - 4.5 | Multiplet | 4H, -O-CH₂-CH₂-O- | ³J(HH) and ³J(PH) coupling are expected |

Note: The protons of the ethylene (B1197577) glycol backbone are chemically equivalent but may exhibit complex splitting patterns due to coupling with each other and with the phosphorus nucleus.

Table 2: Expected ³¹P NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~170 - 180 | Singlet (proton-decoupled) or Multiplet (proton-coupled) |

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄. The value is an estimate based on similar trivalent phosphorus compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its NMR spectra are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of similar compounds.

Materials:

-

Ethylene glycol

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous diethyl ether

Procedure:

-

In a reaction flask, combine anhydrous diethyl ether, ethylene glycol, and pyridine.

-

Cool the mixture to a low temperature (e.g., -15 to -20 °C).

-

Slowly add phosphorus trichloride to the stirred reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 1.5 hours.

-

During the reaction, pyridine hydrochloride will precipitate.

-

Isolate the ether solution containing the product by filtration.

-

The final product, this compound, can be obtained by distillation of the filtrate.

NMR Sample Preparation and Data Acquisition

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

³¹P NMR Spectroscopy:

-

Sample Preparation: Prepare a sample with a higher concentration, typically 20-50 mg in 0.6-0.7 mL of CDCl₃, to compensate for the lower sensitivity of the ³¹P nucleus.

-

Instrumentation: Use a spectrometer equipped with a broadband probe capable of observing the ³¹P frequency (e.g., 162 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Reference: Use an external standard of 85% phosphoric acid (H₃PO₄) set to δ = 0.0 ppm.

-

Number of Scans: 128-256 scans may be necessary.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A wide spectral width (e.g., -50 to 250 ppm) is recommended for initial characterization.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.

An In-depth Technical Guide to Organophosphorus Chemistry Involving Cyclic Chlorophosphites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of cyclic chlorophosphites, a pivotal class of reagents in organophosphorus chemistry. With applications ranging from the synthesis of life's building blocks to the development of novel therapeutics, a thorough understanding of these compounds is essential for researchers in the chemical and biomedical sciences. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.

Synthesis of Cyclic Chlorophosphites

Cyclic chlorophosphites are typically synthesized by the reaction of a diol with phosphorus trichloride (B1173362) (PCl₃). The choice of diol dictates the ring size and substitution pattern of the resulting cyclic chlorophosphite. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

A classic and widely used method for the synthesis of cyclic chlorophosphites is the reaction of a diol with phosphorus trichloride in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), in an inert solvent like diethyl ether or dichloromethane.[1] A more modern approach that addresses safety and scalability concerns is the use of continuous flow chemistry.[2] This method allows for better control of reaction temperature and the safe removal of the HCl gas produced, leading to high-purity products with excellent yields.[2]

General Synthetic Scheme

Synthesis of Cyclic Chlorophosphites

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1,3,2-dioxaphospholane [1]

-

Materials: Ethylene glycol (9.3 g), anhydrous diethyl ether (50 mL), pyridine (22.0 g), phosphorus trichloride (20.62 g).

-

Procedure:

-

In a reaction flask, dissolve ethylene glycol and pyridine in anhydrous diethyl ether.

-

Cool the mixture to between -16 and -17 °C with stirring.

-

Slowly add phosphorus trichloride to the cooled mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 1.5 hours. Pyridine hydrochloride will precipitate.

-

Filter the mixture to remove the pyridine hydrochloride precipitate.

-

The filtrate, an ethereal solution of this compound, is then purified by simple distillation.

-

Protocol 2: Synthesis of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

-

Materials: Pinacol (B44631) (2,3-dimethyl-2,3-butanediol), phosphorus trichloride, triethylamine, diethyl ether.

-

Procedure: This synthesis follows a similar procedure to Protocol 1, with pinacol used as the diol. The reaction of pinacol with phosphorus trichloride in the presence of triethylamine in diethyl ether yields the desired product.

Reactivity of Cyclic Chlorophosphites

Cyclic chlorophosphites are versatile intermediates due to the reactive P-Cl bond. They readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and Grignard reagents. Oxidation of the phosphorus(III) center to phosphorus(V) is another key reaction, yielding the corresponding cyclic chlorophosphates.

Oxidation to Cyclic Chlorophosphates

Cyclic chlorophosphites can be oxidized to the corresponding cyclic chlorophosphates using various oxidizing agents, with molecular oxygen being a common choice.[3] This oxidation is a crucial step in the synthesis of cyclic phosphate (B84403) monomers, which are precursors to biocompatible and biodegradable polyphosphoesters.[2]

Oxidation of Cyclic Chlorophosphites

Protocol 3: Synthesis of this compound 2-oxide [4]

-

Materials: this compound, molecular oxygen.

-

Procedure: Molecular oxygen is bubbled through a solution of this compound to yield the oxidized product, this compound 2-oxide.[3] Continuous flow methods can significantly accelerate this oxidation.[2][5]

Phosphitylation of Nucleophiles

Cyclic chlorophosphites are excellent phosphitylating agents for a wide range of nucleophiles, most notably alcohols. This reaction is fundamental to the synthesis of phosphite (B83602) triesters, which are key intermediates in the production of oligonucleotides and other biologically important phosphate esters.

Protocol 4: General Phosphitylation of an Alcohol

-

Materials: Cyclic chlorophosphite, alcohol, a non-nucleophilic base (e.g., N,N-diisopropylethylamine), and an anhydrous solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

Slowly add the cyclic chlorophosphite to the mixture at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction until completion, which can be monitored by TLC or ³¹P NMR.

-

The resulting phosphite triester can be isolated or used directly in subsequent reactions, such as oxidation to the phosphate triester.

-

Reaction with Grignard Reagents

The reaction of cyclic chlorophosphites with Grignard reagents provides a route to phosphonates, where a P-C bond is formed. This reaction is useful for the synthesis of a variety of organophosphorus compounds. A similar reaction with cyclic phosphonates and Grignard reagents leads to P-chirogenic phosphine (B1218219) oxides.[6]

Protocol 5: Synthesis of a Phosphonate from a Cyclic Chlorophosphite (Conceptual) [6]

-

Materials: Cyclic chlorophosphite, Grignard reagent (e.g., Phenylmagnesium bromide), anhydrous ether.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the cyclic chlorophosphite in anhydrous ether and cool to 0 °C.

-

Slowly add the Grignard reagent to the solution.

-

Allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Spectroscopic Data: ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom.

| Compound | Structure | ³¹P Chemical Shift (δ, ppm) |

| This compound | 5-membered ring | ~176[7] |

| 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 5-membered ring, substituted | ~176[7] |

| 2-chloro-1,3,2-dioxaphosphorinane | 6-membered ring | Not specified |

| 2-chloro-4-methyl-1,3,2-dioxaphospholane | 5-membered ring, substituted | Not specified |

| 2-chloro-1,3,2-dithiaphospholane | 5-membered ring with sulfur | Not specified |

| This compound 2-oxide | 5-membered ring, P(V) | Not specified |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Applications in Drug Development and Research

Cyclic chlorophosphites are critical reagents in several areas of drug development and biomedical research, primarily due to their utility in synthesizing modified oligonucleotides and other phosphorus-containing bioactive molecules.

Solid-Phase Oligonucleotide Synthesis

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA and RNA.[2][8][9][10] While phosphoramidites are more commonly used today, the underlying chemistry is closely related to the use of cyclic chlorophosphites. The synthesis involves a four-step cycle for the addition of each nucleotide to a growing chain on a solid support.

Oligonucleotide Synthesis Workflow

Quantitative Data on Oligonucleotide Synthesis

| Step | Reagents | Typical Reaction Time | Typical Efficiency |

| Deblocking | 3% Trichloroacetic acid in Dichloromethane | 60-120 seconds | >99% |

| Coupling | Phosphoramidite, Activator (e.g., Tetrazole) | 30-180 seconds | 98-99.5% |

| Capping | Acetic Anhydride/N-Methylimidazole | 30-60 seconds | >99% |

| Oxidation | Iodine/Water/Pyridine | 30-60 seconds | >99% |

Synthesis of Bioactive Molecules and Prodrugs

Cyclic chlorophosphites and their derivatives are used to synthesize a variety of bioactive molecules and prodrugs. For instance, they are employed in the synthesis of cyclic phosphate monomers that can be polymerized to form polyphosphoesters for applications in drug delivery and tissue engineering.[2] Furthermore, the phosphitylation of biologically active molecules can be used to create prodrugs with improved pharmacokinetic properties.

Role in Cellular Signaling

While cyclic chlorophosphites themselves are reactive intermediates not typically found in biological systems, the cyclic phosphate structures they can generate are integral to cellular signaling. Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes.

The cGMP-PKG Signaling Pathway

The cGMP-PKG (Protein Kinase G) signaling pathway is a key regulator of many cellular functions, including smooth muscle relaxation, platelet aggregation, and cell growth.[2][8][9][10]

References

- 1. cusabio.com [cusabio.com]

- 2. Buy 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 14812-59-0 [smolecule.com]

- 3. This compound-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]

- 6. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]

- 7. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Moisture Sensitivity and Storage of 2-Chloro-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical moisture sensitivity of 2-chloro-1,3,2-dioxaphospholane, also known as ethylene (B1197577) chlorophosphite, and outlines the necessary storage and handling conditions to ensure its integrity and safe use in research and development.

Introduction

This compound (CAS No. 822-39-9) is a highly reactive organophosphorus compound widely utilized as a versatile reagent in organic synthesis. Its applications include the formation of phosphites, which are key intermediates in the synthesis of oligonucleotides, phospholipids, and other biologically active molecules. However, the high reactivity of the phosphorus(III) center also makes the compound extremely susceptible to hydrolysis, necessitating stringent handling and storage protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₄ClO₂P |

| Molecular Weight | 126.48 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 62 °C at 20 mmHg[2] |

| Density | 1.422 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.489[2] |

| Melting Point | -28 °C[3] |

| Flash Point | 86 °C (186.8 °F) - closed cup[2] |

Moisture Sensitivity and Hydrolysis Pathway

This compound is classified as moisture-sensitive and is known to react violently with water.[1] This reactivity is a critical consideration for its use in any synthetic application. Exposure to moisture, including atmospheric humidity, leads to rapid hydrolysis.

The hydrolysis reaction involves the nucleophilic attack of water on the electrophilic phosphorus atom, leading to the cleavage of the P-Cl bond. This process results in the formation of ethylene phosphite (B83602) and hydrochloric acid. The ethylene phosphite can exist in tautomeric forms and may undergo further reactions. The overall hydrolysis reaction is corrosive and liberates toxic hydrogen chloride gas.[4]

Recommended Storage Conditions

To prevent degradation and ensure the quality of this compound, strict storage conditions must be adhered to. The primary goal is to minimize exposure to moisture and air.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1][2] | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon)[1] | Prevents contact with atmospheric moisture and oxygen. |

| Container | Tightly closed, original container | Minimizes ingress of moisture and contaminants. |

| Location | Cool, dry, well-ventilated area[1] | Ensures a stable storage environment away from sources of ignition. |

| Incompatibilities | Strong oxidizing agents, strong bases, water[5] | Avoids violent reactions and degradation. |

Handling and Personal Protective Equipment (PPE)

Due to its corrosive and water-reactive nature, handling of this compound requires stringent safety precautions. All operations should be conducted in a chemical fume hood.[1][5]

Experimental Protocol for Handling:

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and dry. All glassware must be oven-dried or flame-dried to remove any residual moisture.

-

Inert Atmosphere: Purge all reaction vessels and transfer apparatus with a dry, inert gas (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Don appropriate PPE before handling the reagent.

-

Reagent Transfer: Use dry syringes or cannulas for transferring the liquid reagent under a positive pressure of inert gas. Avoid pouring the reagent in open air.

-

Quenching and Disposal: Unused or waste reagent should be quenched carefully by slow addition to a stirred, cooled solution of a suitable nucleophile (e.g., isopropanol) under an inert atmosphere. Dispose of the resulting waste in accordance with local regulations. Never pour directly into an aqueous waste stream.

Conclusion

The successful use of this compound in synthetic chemistry is critically dependent on the rigorous exclusion of moisture. Understanding its high reactivity with water and implementing the recommended storage and handling protocols are paramount to ensuring the reagent's efficacy and the safety of laboratory personnel. Researchers, scientists, and drug development professionals must adhere to these guidelines to achieve reliable and reproducible results in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 2-chloro-1,3,2-dioxaphospholane 2-oxide (often abbreviated as COP), a key reagent in the synthesis of organophosphorus compounds. While the molecular formula C2H4ClO2P corresponds to this compound, the more extensively utilized and documented compound in research and development is its oxidized form, this compound 2-oxide, with the molecular formula C2H4ClO3P. This guide will focus on the latter, which is a critical intermediate for producing a wide array of biologically active molecules and advanced materials.

Chemical Identity and Properties

This compound 2-oxide is a cyclic chlorophosphate reagent.[1] It is also known as ethylene (B1197577) chlorophosphate.[2] This compound serves as a versatile phosphorylating agent, enabling the introduction of a phosphate (B84403) group into various molecules.[2]

Table 1: Physicochemical Properties of this compound 2-oxide

| Property | Value | References |

| IUPAC Name | This compound 2-oxide | [1] |

| CAS Number | 6609-64-9 | [1][3] |

| Molecular Formula | C2H4ClO3P | [1][3] |

| Molecular Weight | 142.48 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 96.7°C at 760 mmHg | [2] |

| Density | 1.52 g/cm³ | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound 2-oxide is typically achieved through a two-step process.[2] The first step involves the formation of its precursor, this compound, which is then oxidized to the final product.[2][4]

This protocol is adapted from a described synthesis method.[5]

-

Materials: Anhydrous ether (50 ml), ethylene glycol (9.3 g), pyridine (B92270) (22.0 g), phosphorus trichloride (B1173362) (20.62 g).

-

Procedure:

-

Combine anhydrous ether, ethylene glycol, and pyridine in a reaction flask.

-

Cool the mixture to a temperature between -16°C and -17°C.

-

Slowly add phosphorus trichloride to the stirred reaction mixture.

-

After the addition is complete, allow the solution to warm to room temperature and continue stirring for approximately 1.5 hours.

-

The formation of pyridine hydrochloride precipitate will be observed.

-

Isolate the ether solution containing the product by filtration.

-

Obtain the pure this compound via simple distillation.

-

This protocol is based on the oxidation of the precursor.[4][6]

-

Materials: this compound (0.2 mol), chloroform (B151607) or ethylene dichloride (100 ml), dry ozone.

-

Procedure:

-

In a 500 ml four-hole boiling flask, dissolve 25.3 g (0.2 mol) of this compound in 100 ml of chloroform.

-

Cool the solution to below 0°C.

-

Bubble dry ozone through the solution at a flow rate of approximately 450 ml/min, maintaining the low temperature for about 5 hours.

-

After the oxidation, warm the mixture to reflux and maintain this temperature for 1 hour.

-

Cool the solution and remove the organic solvent by distillation under reduced pressure.

-

Collect the fraction at 90°C/1mmHg to obtain pure 2-chloro-2-oxo-1,3,2-dioxaphospholane. The reported yield for this method is approximately 70.9%.[6]

-

An alternative synthesis involves the direct reaction of ethylene glycol with phosphorus oxychloride.[3]

Table 2: Comparison of Synthesis Parameters

| Parameter | Method 1 (Ozonolysis) | Method 2 (Direct) |

| Starting Materials | This compound, Ozone | Ethylene glycol, Phosphorus oxychloride |

| Solvent | Chloroform or Ethylene dichloride | Anhydrous dichloromethane |

| Reaction Temperature | < 0°C for oxidation, then reflux | 0°C |

| Reaction Time | ~6 hours | ~14.5 hours |

| Yield | 59-80% | 92% |

| References | [6] | [3] |

Applications in Research and Drug Development

This compound 2-oxide is a cornerstone reagent for the synthesis of a variety of important molecules, particularly phospholipids (B1166683) and their analogs, which are fundamental components of drug delivery systems and have intrinsic biological activities.[1][2]

Key Applications:

-

Phospholipid Synthesis: It is extensively used to synthesize phosphatidylcholines and other phospholipids.[1]

-

Drug Analogs: The synthesis of miltefosine (B1683995) (hexadecylphosphocholine) analogs, which have applications as anticancer and antileishmanial agents, utilizes this reagent.[1]

-

Polymer Chemistry: It serves as a monomer for the synthesis of block copolymers of poly(aliphatic ester) with clickable polyphosphoesters, which have potential in creating advanced biomaterials.[1][7]

-

Biomaterial Development: It is a reactant for the synthesis of zwitterionic silanes and UV-polymerizable lipids.[1]

-

Drug Delivery: The compound is used in the synthesis of core-shell-corona micelles stabilized by reversible cross-linkages for intracellular drug delivery.[1]

Visualized Workflows and Relationships

The following diagram illustrates the two-step synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Caption: Synthesis workflow for 2-chloro-2-oxo-1,3,2-dioxaphospholane.

This diagram shows the central role of 2-chloro-2-oxo-1,3,2-dioxaphospholane in synthesizing various molecules for drug development.

Caption: Key applications of 2-chloro-2-oxo-1,3,2-dioxaphospholane in drug development.

References

- 1. This compound 2-oxide 6609-64-9 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. research.utwente.nl [research.utwente.nl]

- 5. omicsonline.org [omicsonline.org]

- 6. CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Phosphoramidites: The Cornerstone of Modern Organophosphorus Synthesis for Therapeutic Oligonucleotides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and molecular biology, the ability to rapidly and accurately synthesize custom oligonucleotides is paramount. At the heart of this capability lies a class of organophosphorus compounds known as nucleoside phosphoramidites . These molecules are the essential building blocks for the chemical synthesis of DNA and RNA, a process that underpins the development of therapeutic oligonucleotides, diagnostic probes, and tools for genetic research.[1][2][3] The phosphoramidite (B1245037) method, first introduced in the early 1980s, has become the gold standard due to its high efficiency, adaptability to automation, and the ability to incorporate a wide array of chemical modifications.[3][4] This technical guide provides a comprehensive overview of phosphoramidite chemistry, including detailed experimental protocols, quantitative data on synthesis efficiency, and troubleshooting strategies for researchers and professionals in the field.

The Structure of a Nucleoside Phosphoramidite

A nucleoside phosphoramidite is a highly reactive derivative of a natural or modified nucleoside, engineered for controlled, stepwise addition to a growing oligonucleotide chain. Its structure is characterized by several key protecting groups that ensure the specificity and efficiency of the synthesis process.[3][4]

-

5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by a bulky, acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. This group prevents the 5'-hydroxyl from participating in unwanted reactions and is selectively removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[3][5]

-

3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified to a phosphoramidite, the reactive center of the molecule. This moiety consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a protecting group, typically a β-cyanoethyl group. The diisopropylamino group is an excellent leaving group upon activation, facilitating the formation of the internucleotide linkage.[3][6]

-

Nucleobase Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or dimethylformamidine (dmf) for G.[4][7] The choice of protecting group can significantly impact the deprotection conditions and the stability of the oligonucleotide.[1][8]

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidites is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[3][9] Each cycle results in the addition of a single nucleotide to the growing chain and consists of four main steps: deblocking, coupling, capping, and oxidation.[2][3][5]

Deblocking (Detritylation)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][3] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is then ready for the coupling reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the efficiency of the previous coupling step in real-time.[5]

Coupling

The incoming nucleoside phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[10][11][12] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[3][9] This reaction is very rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[2][5]

Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chain will remain unreacted.[13][14][15] To prevent these unreacted chains from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions (n-1 sequences), a capping step is performed.[14][15] This is typically achieved by treating the solid support with a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), which acetylates the unreacted 5'-hydroxyl groups, rendering them inert.[13][16]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[17] Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[17] The oxidation step is rapid and highly efficient.

Quantitative Data on Synthesis Efficiency

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle. The following tables summarize key quantitative data related to the performance of different reagents and conditions.

Table 1: Comparison of Coupling Activators

| Activator | pKa | Typical Concentration | Coupling Time | Relative Efficiency | Notes |

| 1H-Tetrazole | 4.8 | 0.25 - 0.5 M in ACN | 30 - 60 s | Standard | Can cause some detritylation of the phosphoramidite monomer.[12] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.2 | 0.25 M in ACN | 15 - 30 s | High | More acidic than tetrazole, providing faster activation. |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.0 M in ACN | 15 - 30 s | Very High | Less acidic and more nucleophilic than tetrazole, leading to faster coupling and higher yields, especially for sterically hindered phosphoramidites.[10][11][12] |

Table 2: Comparison of Guanosine Protecting Groups

| Protecting Group | Deprotection Reagent | Deprotection Time | Deprotection Temperature | Key Advantages |

| Isobutyryl (iBu) | Conc. NH₄OH | 8 - 16 hours | 55 °C | Standard, widely used.[1][8] |

| Dimethylformamidine (dmf) | Conc. NH₄OH | 4 - 8 hours | 55 °C | Faster deprotection than iBu.[1][8] |

| Dimethylformamidine (dmf) | AMA (NH₄OH / Methylamine (B109427) 1:1) | 10 - 15 minutes | 65 °C | Compatible with "UltraFAST" deprotection protocols.[1][9][18] |

Table 3: Impact of Coupling Efficiency on Overall Yield

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 68% | 83% | 91% |

| 50-mer | 37% | 61% | 78% |

| 100-mer | 13% | 37% | 61% |

Theoretical maximum yield of full-length product.[4]

Experimental Protocols

The following are detailed protocols for key experiments in phosphoramidite-based oligonucleotide synthesis.

Protocol 1: Synthesis of a Nucleoside Phosphoramidite (Example: 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine-3'-CE-phosphoramidite)

This protocol is a generalized procedure and may require optimization.

-

Protection of the N⁶-amino group:

-

Dissolve 2'-deoxyadenosine (B1664071) in anhydrous pyridine.

-

Add an excess of benzoyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol (B129727) and evaporate the solvent.

-

Purify the N⁶-benzoyl-2'-deoxyadenosine by silica (B1680970) gel chromatography.

-

-

5'-Hydroxyl Protection (Tritylation):

-

Dissolve the N⁶-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature until the reaction is complete (monitored by TLC).

-

Evaporate the solvent and purify the 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine by silica gel chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir at room temperature for 1-2 hours.

-

Quench the reaction with methanol and purify the final phosphoramidite product by precipitation or flash chromatography.

-

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis (1 µmol scale)

This protocol is a typical cycle for an automated DNA synthesizer. Reagent volumes and delivery times may vary depending on the instrument.

-

Preparation:

-

Install the appropriate CPG column (e.g., loaded with the 3'-terminal nucleoside) on the synthesizer.

-

Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizer, deblocking solution, and acetonitrile (B52724) wash) are filled with fresh, anhydrous reagents.

-

Prime all reagent lines.

-

-

Synthesis Cycle:

-

Deblocking: Deliver 3% TCA in DCM to the column for 60-90 seconds. Wash with anhydrous acetonitrile.

-

Coupling: Co-deliver the appropriate phosphoramidite solution (e.g., 0.1 M in acetonitrile) and activator solution (e.g., 0.45 M DCI in acetonitrile) to the column. Allow a coupling time of 30-45 seconds. Wash with anhydrous acetonitrile.

-

Capping: Deliver Cap A (acetic anhydride/THF/pyridine) and Cap B (N-methylimidazole/THF) to the column. Allow a reaction time of 30 seconds. Wash with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidizing solution (0.02 M Iodine in THF/pyridine/water) to the column. Allow a reaction time of 30 seconds. Wash with anhydrous acetonitrile.

-

-

Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.

-

Final Deblocking: After the final coupling cycle, a final deblocking step is performed to remove the 5'-DMT group from the full-length oligonucleotide.

Protocol 3: Cleavage and Deprotection of the Synthesized Oligonucleotide

Method A: Standard Deprotection with Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and incubate at 55 °C for 8-16 hours.[9]

-

Allow the vial to cool to room temperature.

-

Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

-

Wash the CPG with water and combine the wash with the oligonucleotide solution.

-

Evaporate the solution to dryness using a centrifugal evaporator.

Method B: "UltraFAST" Deprotection with AMA

Note: This method requires the use of phosphoramidites with labile protecting groups (e.g., Ac-dC, dmf-dG).[9][18]

-

Transfer the CPG support to a screw-cap vial.

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[9][18]

-

Add 1-2 mL of the freshly prepared AMA reagent to the vial.

-

Seal the vial tightly and incubate at 65 °C for 10-15 minutes.[9][18]

-